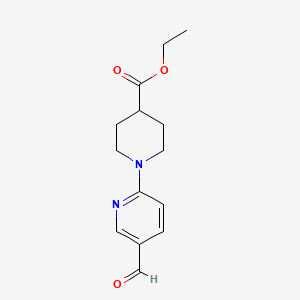

Ethyl 1-(5-formylpyridin-2-yl)pipéridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

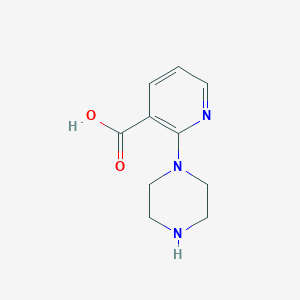

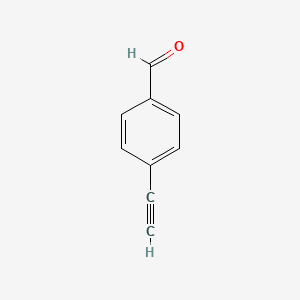

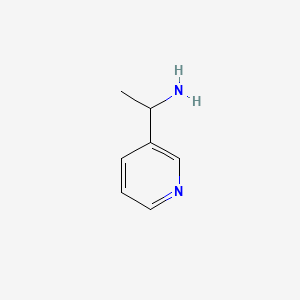

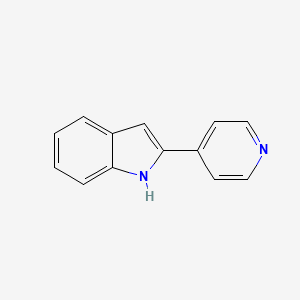

Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate is a compound that is structurally related to various pyridine and piperidine derivatives, which have been studied for their potential as inhibitors of human placental aromatase and other biological activities. These compounds are of interest due to their selective inhibition properties and their potential use in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a compound with a similar pyridine and piperidine structure, has been reported. This synthesis was adapted for the preparation of homologues with different alkyl substituents . Another related compound, ethyl 4-piperidingcarboxylate, was synthesized from isonicotinic acid through esterification and hydrogenation, with a notable overall yield . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate has been analyzed using various techniques. For example, the crystal structure of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate was determined, revealing a monoclinic crystal system with specific unit cell parameters and molecular packing characterized by numerous hydrogen-bonded interactions . Such analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to produce pyrazolo[3,4-b]pyridin-3-ones . These studies provide a foundation for understanding how Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate might react under different chemical conditions.

Physical and Chemical Properties Analysis

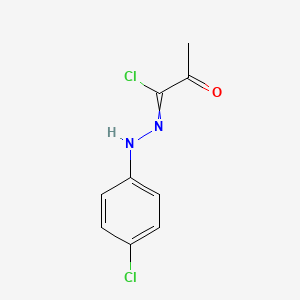

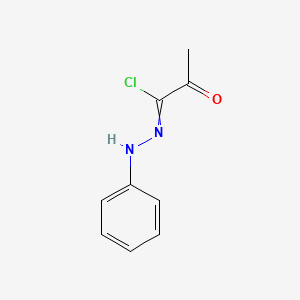

The physical and chemical properties of related compounds have been characterized. For example, the electrophilicity index and other reactivity descriptors of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were determined, indicating that the molecule is a strong electrophile . Additionally, the supramolecular aggregation of polysubstituted pyridines through various intermolecular interactions has been described, which is relevant for understanding the behavior of Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate in different environments .

Applications De Recherche Scientifique

Applications pharmaceutiques

Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Ils jouent un rôle important dans l'industrie pharmaceutique . Les composés contenant de la pipéridine représentent l'un des blocs de construction médicinaux synthétiques les plus importants pour la construction de médicaments .

Applications anticancéreuses

Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anticancéreux . Par exemple, une série de composés de N-(pipéridine-4-yl) benzamide ont été synthétisés et étudiés pour leur effet contre les cellules cancéreuses .

Propriétés

IUPAC Name |

ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-14(18)12-5-7-16(8-6-12)13-4-3-11(10-17)9-15-13/h3-4,9-10,12H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWDWOQKMXXYEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208424 |

Source

|

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886360-68-5 |

Source

|

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(5-formyl-2-pyridinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)